4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed by suppliers like Sigma-Aldrich . it generally involves the reaction of 4-ethylaniline with oxoacetyl compounds under controlled conditions to form the carbohydrazonoyl intermediate, which is then reacted with 2-methoxyphenyl 4-ethoxybenzoate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. Typically, such compounds are produced in small quantities using batch processes in research laboratories.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Limited use in specialized industrial processes, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors The compound may inhibit or activate these targets, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it valuable in research applications.
Properties
CAS No. |
769149-29-3 |
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Molecular Formula |
C27H27N3O6 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C27H27N3O6/c1-4-18-6-11-21(12-7-18)29-25(31)26(32)30-28-17-19-8-15-23(24(16-19)34-3)36-27(33)20-9-13-22(14-10-20)35-5-2/h6-17H,4-5H2,1-3H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
HAVVVSPWQPXZEA-OGLMXYFKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OC |
Origin of Product |
United States |
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